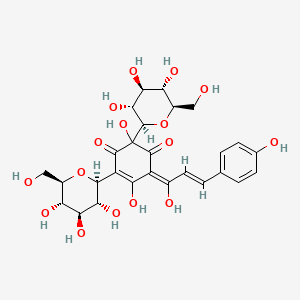

Hydroxysafflor Yellow A

Vue d'ensemble

Description

Le Jaune d'Hydroxysafflor A est un composé naturel extrait des fleurs de Carthamus tinctorius L., communément appelé carthame. Ce composé est un glycoside de chalcone soluble dans l'eau et est le principal ingrédient actif responsable des propriétés pharmacologiques du carthame. Le Jaune d'Hydroxysafflor A a été largement étudié pour ses effets antioxydants, anti-inflammatoires, anticoagulants et anticancéreux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Jaune d'Hydroxysafflor A peut être synthétisé par diverses méthodes, notamment la synthèse chimique et l'extraction à partir de sources naturelles. Une méthode courante implique l'extraction à partir du carthame par extraction aqueuse par ultrasons, suivie d'une séparation à l'aide de résine d'adsorption macroporeuse, d'une séparation chromatographique, d'une ultrafiltration et d'une lyophilisation . La teneur en poudre sèche de Jaune d'Hydroxysafflor A préparée peut atteindre 99,8 %, avec un rendement de 62,7 % .

Méthodes de production industrielle

En production industrielle, le processus d'extraction est optimisé pour obtenir un rendement et une pureté élevés. Le processus comprend généralement les étapes suivantes :

Extraction aqueuse par ultrasons : Le carthame est soumis à une extraction aqueuse par ultrasons pour obtenir l'extrait brut.

Résine d'adsorption macroporeuse : L'extrait brut est passé à travers une résine d'adsorption macroporeuse pour séparer le composé souhaité.

Séparation chromatographique : Une purification supplémentaire est obtenue à l'aide de techniques chromatographiques telles que la chromatographie sur Sephadex LH-20.

Ultrafiltration et lyophilisation : L'extrait purifié est ensuite soumis à une ultrafiltration et à une lyophilisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Jaune d'Hydroxysafflor A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier sa structure chimique.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le Jaune d'Hydroxysafflor A a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme pigment naturel et comme composé modèle pour étudier les glycosides de chalcone

Biologie : Il a été étudié pour ses effets sur la viabilité cellulaire, l'apoptose et le stress oxydatif

Médecine : Le Jaune d'Hydroxysafflor A a montré un potentiel dans le traitement des maladies cardiovasculaires et cérébrovasculaires, de l'arthrose et du cancer

Industrie : Il est utilisé dans les industries pharmaceutique, alimentaire et cosmétique en raison de ses propriétés bioactives

Mécanisme d'action

Le Jaune d'Hydroxysafflor A exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il régule la voie de signalisation HIF-1α/JAK/STAT3, qui joue un rôle crucial dans l'inflammation et le stress oxydatif . En inhibant HIF-1α, le Jaune d'Hydroxysafflor A diminue l'expression des cytokines pro-inflammatoires et réduit le stress oxydatif . De plus, il module les voies de signalisation JAK2/STAT3 et SOCS3, contribuant à ses effets neuroprotecteurs .

Applications De Recherche Scientifique

Pharmacological Properties

HSYA exhibits a broad spectrum of biological effects, including:

- Anticancer Activity : HSYA has shown potential as an anticancer agent, influencing various pathways related to apoptosis, autophagy, and tumor immune microenvironments. Recent studies have highlighted its effectiveness against multiple cancer types, although the specific mechanisms remain an area for further exploration .

- Cardiovascular Protection : The compound has been proven to have beneficial effects on cardiovascular health. It is used in the treatment of conditions such as angina pectoris and hypertension. Clinical trials have demonstrated that HSYA can significantly reduce blood pressure and improve cardiac function in hypertensive models .

- Neuroprotection : HSYA has displayed protective effects against neurodegenerative diseases, including cerebral ischemia and traumatic brain injury. It enhances antioxidant defenses and promotes neuronal survival through various signaling pathways .

- Hepatoprotection : Studies indicate that HSYA can protect liver cells from damage induced by toxins and alcohol. It reduces inflammation and oxidative stress in hepatic tissues, which is crucial for maintaining liver health .

- Renal Protection : HSYA has been shown to ameliorate acute kidney injury by inhibiting inflammatory responses associated with ischemia/reperfusion injury. This protective effect is mediated through the TLR4/NF-κB signaling pathway .

Case Studies and Research Findings

Several studies have documented the applications of HSYA across different medical conditions:

- A study evaluating HSYA's effects on in vitro models of traumatic brain injury found that it significantly improved neuronal survival rates by enhancing autophagic activity and reducing oxidative stress markers .

- Clinical trials involving safflor yellow injections containing HSYA demonstrated substantial improvements in patients with angina pectoris, indicating its efficacy as a therapeutic agent for cardiovascular diseases .

- Research on renal protection revealed that HSYA treatment significantly reduced inflammatory markers in a rat model of acute kidney injury, showcasing its potential for clinical applications in nephrology .

Summary Table of Applications

Mécanisme D'action

Hydroxysafflor Yellow A exerts its effects through various molecular targets and pathways. It has been shown to regulate the HIF-1α/JAK/STAT3 signaling pathway, which plays a crucial role in inflammation and oxidative stress . By inhibiting HIF-1α, this compound downregulates the expression of pro-inflammatory cytokines and reduces oxidative stress . Additionally, it modulates the JAK2/STAT3 and SOCS3 signaling pathways, contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Le Jaune d'Hydroxysafflor A peut être comparé à d'autres composés similaires, tels que :

Tenuigénine : Les deux composés présentent des effets neuroprotecteurs, mais ils modulent différentes voies de signalisation.

Paeoniflorine : Ce composé a également des propriétés anti-inflammatoires et est utilisé en médecine traditionnelle chinoise.

Kaempférol et quercétine : Ces flavonoïdes partagent des propriétés antioxydantes et anti-inflammatoires avec le Jaune d'Hydroxysafflor A.

Le Jaune d'Hydroxysafflor A se distingue par sa combinaison unique d'activités pharmacologiques et ses cibles moléculaires spécifiques, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .

Activité Biologique

Hydroxysafflor Yellow A (HSYA) is a prominent bioactive compound extracted from the flower of Carthamus tinctorius L. (safflower). Since its isolation in 1993, HSYA has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of HSYA, supported by research findings and data tables.

HSYA is classified as a quinochalcone C-glycoside. It exhibits a complex structure that includes keto-enol tautomeric forms, with the 1-enol-3,7-diketo form being predominant. The compound is primarily synthesized through the phenylalanine metabolic pathway, where chalcone synthase genes play a crucial role in its production .

Pharmacological Activities

The biological activities of HSYA can be categorized into several key areas:

1. Anticancer Activity

- HSYA has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 539 µg/ml, 432 µg/ml, and 416 µg/ml against SBC-3, DMS273, and DMS114 small cell lung cancer cell lines, respectively .

- Additionally, HSYA has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and HepG2 liver cancer cells .

2. Neuroprotective Effects

- Research indicates that HSYA can protect neuronal cells from damage associated with ischemic conditions. It has been shown to inhibit oxidative stress and inflammation in models of cerebral ischemia-reperfusion injury .

- A study highlighted its neuroprotective effect in Parkinson's disease models induced by 6-hydroxydopamine .

3. Cardiovascular Protection

- HSYA exhibits protective effects against ischemia-reperfusion injury in cardiac tissues. It has been shown to reduce myocardial infarction size and improve cardiac function post-injury .

- The compound also enhances endothelial function by promoting angiogenesis through mechanisms involving nucleolin-mediated pathways .

4. Antioxidant and Anti-inflammatory Properties

- HSYA acts as a potent antioxidant, reducing oxidative stress markers in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Summary of Research Findings

Case Studies

- Cerebral Ischemia : In a study involving rats subjected to ischemia-reperfusion injury, treatment with HSYA significantly reduced neuronal damage and improved functional recovery compared to control groups .

- Cancer Treatment : Clinical trials have indicated that HSYA can enhance the efficacy of traditional chemotherapeutics when used in combination therapies for lung cancer patients .

Propriétés

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.